

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Dodecyfuran

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Compound of Interest

Compound Name: 2-Dodecyfuran

Cat. No.: B1611557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-Dodecyfuran**. The information is compiled from various scientific sources to assist in research, development, and quality control applications.

Chemical Identity and Physical Properties

2-Dodecyfuran, with the CAS number 75308-12-2, is a furan derivative characterized by a dodecyl group attached to the second position of the furan ring.^{[1][2][3]} Its molecular formula is $C_{16}H_{28}O$.^{[1][2]}

Table 1: Physicochemical Properties of **2-Dodecyfuran** and Related Compounds

Property	Value	Source
IUPAC Name	2-dodecylfuran	
Synonyms	2-n-Dodecylfuran	
CAS Number	75308-12-2	
Molecular Formula	C ₁₆ H ₂₈ O	
Molecular Weight	236.4 g/mol	
Appearance	A neat oil	
Boiling Point	264-266 °C @ 760 mmHg (for 2-Decylfuran)	
Melting Point	29-32 °C (for 2-Decylfuran)	
Solubility	Insoluble in water. Soluble in alcohol, DMF (50 mg/ml), DMSO (5 mg/ml), and Ethanol (25 mg/ml).	

Note: Experimental boiling and melting point data for **2-dodecylfuran** were not available. Data for the closely related homolog, 2-decylfuran, is provided as an estimate.

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **2-Dodecylfuran**.

Table 2: Spectroscopic and Chromatographic Data for **2-Dodecylfuran**

Data Type	Value	Source
UV λ_{max}	216 nm	
^{13}C NMR	Spectral data available	
GC-MS	Mass spectrometry data available	
Kovats Retention Index	1703 (Semi-standard non-polar column)	

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectral properties are outlined below. These are generalized protocols that can be applied to **2-Dodecylfuran**.

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.

Protocol:

- **Sample Preparation:** A small amount (0.5-1 mL) of **2-Dodecylfuran** is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated. This design allows for even heat distribution through convection currents in the oil.
- **Observation:** As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor from the sample as it reaches its boiling point.
- **Boiling Point Reading:** Heating is discontinued when a rapid and continuous stream of bubbles emerges from the capillary tube. The liquid is allowed to cool. The boiling point is the

temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Protocol:

- **Sample Preparation:** A dilute solution of **2-Dodecylfuran** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Injection:** A small volume (typically 1 μL) of the sample is injected into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).
- **Mass Spectrometry:** As components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
- **Data Analysis:** The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify **2-Dodecylfuran**, often by comparison to a spectral library.

NMR spectroscopy is the preeminent technique for determining the detailed molecular structure of organic compounds.

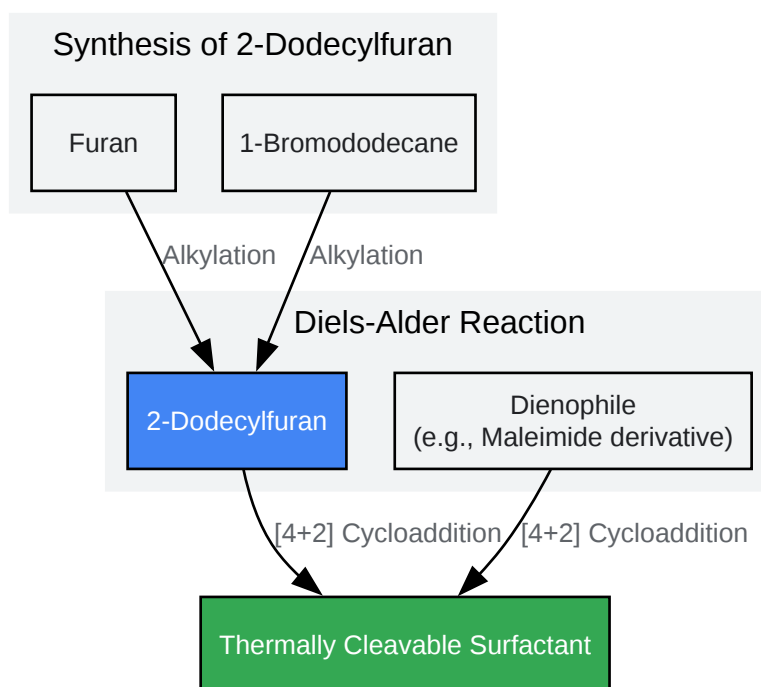
Protocol:

- **Sample Preparation:** A small amount of **2-Dodecylfuran** (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl_3). A reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

- **Data Acquisition:** The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse is applied, which excites the atomic nuclei (e.g., ^1H and ^{13}C). As the nuclei relax, they emit a signal that is detected and converted into an NMR spectrum by a Fourier transform.
- **Spectral Interpretation:**
 - ^1H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).
 - ^{13}C NMR: Provides information on the number of different types of carbon atoms in the molecule.
 - 2D NMR techniques (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, confirming the overall structure.

Synthetic Utility and Logic

2-Dodecyfuran serves as a valuable synthetic intermediate. One notable application is in the synthesis of thermally cleavable surfactants, which are designed to change their properties in response to temperature.



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